molecular formula C14H11N5O3 B2705218 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 1903688-21-0

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No. B2705218
CAS RN: 1903688-21-0
M. Wt: 297.274
InChI Key: RUGSPIJAPHGKSD-UHFFFAOYSA-N
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Description

“N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide” is a complex organic compound that contains several functional groups including a pyridine ring (isonicotinamide part), an oxadiazole ring, and a dihydropyridine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the dihydropyridine ring could be synthesized using a Hantzsch dihydropyridine synthesis . The oxadiazole ring could be formed via a cyclization reaction . The final step would likely involve coupling the isonicotinamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical reactivity and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make it more polar and potentially more soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • The condensation of substituted 1,3,4-oxadiazoles and isoniazide leads to the synthesis of compounds like N-((3,5-substituted)-4H-1,2,4-triazole-4yl) isonicotinamide, characterized through IR, 1H NMR, and nitrogen analysis, indicating the compound's structural integrity and potential for further biological activity studies (Dhore & Thorat, 2012).

Antimicrobial and Anticancer Activities

  • Research into substituted 1,3,4-oxadiazoles and their derivatives, including N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide, has shown considerable attention due to their potential as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anticancer, diuretic, and antihypertensive agents. These compounds' functionalized tetrahydropyridine (THP) ring systems are found in biologically active natural products and pharmaceuticals, with modifications on the oxadiazole and phenyl ring leading to varied biological activities. Studies have shown moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).

Crystal Engineering and Pharmaceutical Cocrystals

  • The novel carboxamide-pyridine N-oxide synthon, which involves this compound, shows promise in assembling isonicotinamide N-oxide in a triple helix architecture. This synthon is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, indicating its application in crystal engineering and the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

Antimicrobial Activity

  • The synthesis of triazole derivatives starting from isonicotinic acid hydrazide and their evaluation of antimicrobial activities highlight the application of this compound in developing new antimicrobial agents. These compounds showed good or moderate activity against various microorganisms, underscoring their potential in addressing resistant microbial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would likely involve further studies to explore its potential uses. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-13(9-3-6-15-7-4-9)17-8-11-18-12(19-22-11)10-2-1-5-16-14(10)21/h1-7H,8H2,(H,16,21)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGSPIJAPHGKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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